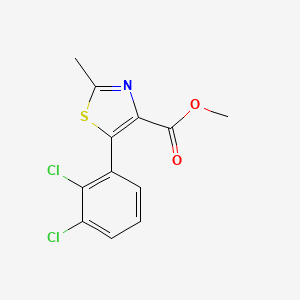
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C8H8ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorinated pyridine ring and a difluoroethyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of the difluoroethyl group. One common method involves the reaction of 3-pyridinemethanol with chlorinating agents such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The difluoroethyl group can be introduced using reagents like difluoroethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or difluoroethyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: 3-Pyridinecarboxaldehyde, 5-chloro-6-(1,1-difluoroethyl)-
Reduction: 3-Pyridinemethanol, 5-chloro-6-ethyl-
Substitution: 3-Pyridinemethanol, 5-amino-6-(1,1-difluoroethyl)-
科学的研究の応用
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-Pyridinemethanol, 6-chloro-5-hydroxy-
- 3-Pyridinemethanol, 5-chloro-6-methyl-
- 3-Pyridinemethanol, 5-chloro-6-(1,1-difluoromethyl)-
Uniqueness
(5-Chloro-6-(1,1-difluoroethyl)pyridin-3-yl)methanol is unique due to the presence of both chlorine and difluoroethyl groups, which confer distinct chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8ClF2NO |
|---|---|
分子量 |
207.60 g/mol |
IUPAC名 |
[5-chloro-6-(1,1-difluoroethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8ClF2NO/c1-8(10,11)7-6(9)2-5(4-13)3-12-7/h2-3,13H,4H2,1H3 |
InChIキー |
JMKXEKPBEDYIFU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=N1)CO)Cl)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)quinolin-8-ol](/img/structure/B8663916.png)

![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)


![2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)



![3-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B8663989.png)



